

1-Boc-4-cyanopiperidine molecular weight and formula

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Compound of Interest

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An In-Depth Technical Guide to **1-Boc-4-cyanopiperidine**: A Cornerstone Intermediate in Modern Drug Discovery

Abstract

As a pivotal building block in contemporary organic and medicinal chemistry, **1-Boc-4-cyanopiperidine** (CAS No: 91419-52-2) has established itself as an indispensable scaffold for the synthesis of complex pharmaceutical agents.^{[1][2]} Its unique trifunctional nature—comprising a sterically demanding tert-butoxycarbonyl (Boc) protecting group, a versatile cyano moiety, and a conformationally rigid piperidine ring—offers chemists a predictable and controllable platform for molecular elaboration. This guide provides a senior application scientist's perspective on the fundamental properties, synthesis, characterization, and strategic applications of this intermediate, offering field-proven insights for researchers in drug development.

Core Physicochemical & Structural Properties

1-Boc-4-cyanopiperidine, systematically named tert-butyl 4-cyanopiperidine-1-carboxylate, is typically a white to off-white crystalline solid under ambient conditions.^{[3][4]} Its stability and solubility in common organic solvents like chloroform and dichloromethane make it highly amenable to a wide range of reaction conditions.^[3]

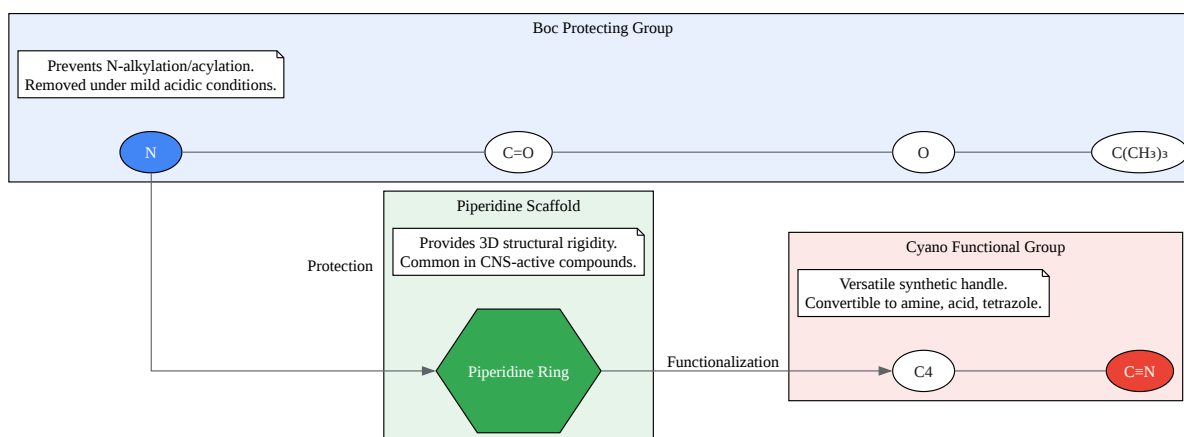
Key Physicochemical Data

The fundamental properties of **1-Boc-4-cyanopiperidine** are summarized below, providing a quick reference for experimental planning.

Property	Value	Reference(s)
CAS Number	91419-52-2	[1] [3]
Molecular Formula	C ₁₁ H ₁₈ N ₂ O ₂	[3] [5] [6]
Molecular Weight	210.27 g/mol	[3] [5] [7]
Appearance	White to off-white crystalline powder	[3] [8]
Melting Point	60-64 °C	[3] [7] [8]
Boiling Point	~325.3 °C (Predicted)	[7]
Density	~1.07 g/cm ³	[3] [7]
IUPAC Name	tert-butyl 4-cyanopiperidine-1-carboxylate	[3]

Molecular Structure and Inherent Reactivity

The utility of **1-Boc-4-cyanopiperidine** stems directly from its molecular architecture. Each component serves a distinct and critical role in synthesis.



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Caption: Structural components of **1-Boc-4-cyanopiperidine**.

- The Boc Group: This carbamate protects the piperidine nitrogen. Its steric bulk prevents unwanted nucleophilic reactions at the nitrogen. Crucially, it is labile under mild acidic conditions (e.g., trifluoroacetic acid or HCl in dioxane), allowing for selective deprotection without disturbing other acid-sensitive functionalities.[1][2] This selective removal is a cornerstone of modern multi-step synthesis.
- The Piperidine Ring: This saturated heterocycle is a prevalent scaffold in many approved drugs, particularly those targeting the central nervous system (CNS).[9] Its defined chair-like conformations introduce three-dimensional complexity into a molecule, which can be critical for precise binding to biological targets.

- The Cyano Group: Positioned at the 4-position, the nitrile is a highly versatile functional group. It is a powerful electron-withdrawing group and can be readily transformed into other key functionalities, making it an ideal anchor point for diversification.^[2]

Synthesis of 1-Boc-4-cyanopiperidine: A Validated Protocol

Several synthetic routes to **1-Boc-4-cyanopiperidine** exist, including the dehydration of the corresponding amide or oxime.^{[6][10][11]} However, the most direct and widely adopted laboratory-scale method involves the N-protection of commercially available 4-cyanopiperidine with di-tert-butyl dicarbonate (Boc₂O).^{[4][12]}

Causality in Experimental Design

The choice of this protocol is deliberate. It is a high-yielding reaction that proceeds under mild conditions. Dichloromethane (DCM) is selected as the solvent for its ability to dissolve both the starting material and the Boc-anhydride, while being relatively unreactive.^[12] A weak base like triethylamine can be used to scavenge the acidic byproducts, but the reaction often proceeds to completion without it. The workup is designed to remove unreacted starting materials and byproducts, with an optional mild acid wash to remove any remaining 4-cyanopiperidine.^[12]

Experimental Workflow Diagram

Caption: Synthetic workflow for **1-Boc-4-cyanopiperidine**.

Step-by-Step Synthesis Protocol

This protocol is adapted from established literature procedures.^[12]

- **Reaction Setup:** To a stirred solution of 4-cyanopiperidine (1.0 eq) in dichloromethane (DCM, approx. 0.5 M) in a round-bottom flask equipped with a magnetic stir bar, add di-tert-butyl dicarbonate (1.05-1.1 eq) portionwise or as a solution in DCM. It is advisable to perform the initial addition at 0 °C to moderate any exotherm.
- **Reaction Execution:** Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

- **Monitoring:** Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (4-cyanopiperidine) is fully consumed.
- **Workup:** Once complete, concentrate the reaction mixture under reduced pressure to remove the solvent. Dissolve the resulting residue in a suitable organic solvent like ethyl acetate.
- **Purification:** Wash the organic layer sequentially with a cold, dilute acid solution (e.g., 1% KHSO_4), saturated aqueous sodium bicarbonate (NaHCO_3), and finally, brine.
- **Isolation:** Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4) or magnesium sulfate (MgSO_4), filter, and concentrate under reduced pressure to yield **1-Boc-4-cyanopiperidine** as a solid, which can be further purified by recrystallization if necessary.

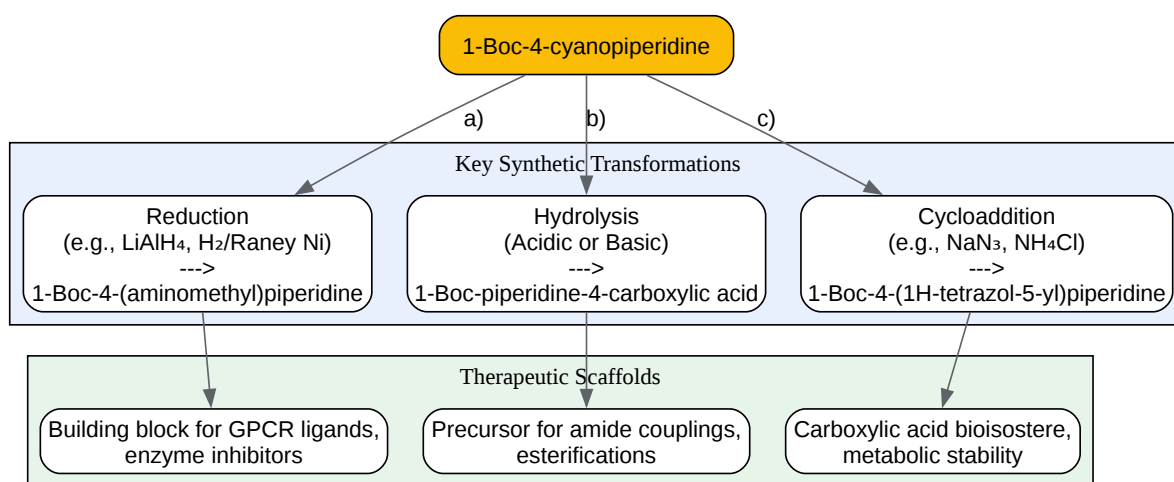
Analytical Characterization

Confirming the identity and purity of the synthesized product is paramount.^[13] Standard analytical techniques provide a self-validating system for the synthesis.

- **Nuclear Magnetic Resonance (NMR) Spectroscopy:**
 - ^1H NMR: Expect to see a large singlet around 1.4-1.5 ppm corresponding to the nine equivalent protons of the tert-butyl group. The piperidine protons will appear as multiplets in the aliphatic region (typically 1.6-1.9 ppm and 3.4-3.7 ppm), and a signal for the proton at the C4 position will be observed further downfield.^[14]
 - ^{13}C NMR: Characteristic signals include the nitrile carbon (~120 ppm), the carbonyl carbon of the Boc group (~154 ppm), the quaternary carbon of the tert-butyl group (~80 ppm), and the methyl carbons of the tert-butyl group (~28 ppm).
- **Infrared (IR) Spectroscopy:** Key diagnostic peaks include a sharp, strong absorption band around 2240 cm^{-1} for the $\text{C}\equiv\text{N}$ (nitrile) stretch and a strong absorption around 1690 cm^{-1} for the $\text{C}=\text{O}$ (carbamate carbonyl) stretch.
- **Mass Spectrometry (MS):** In electrospray ionization (ESI-MS), the protonated molecule $[\text{M}+\text{H}]^+$ would be expected at m/z 211. A common fragment observed corresponds to the loss of the tert-butyl group or the entire Boc group.

Core Applications in Drug Discovery

The true value of **1-Boc-4-cyanopiperidine** is realized in its application as a versatile intermediate.[3][8] The cyano group is not merely a placeholder but a reactive handle for constructing more complex architectures.



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Caption: Synthetic utility of the cyano group.

- **Reduction to Primary Amines:** The nitrile can be reduced to a primary amine (e.g., 1-Boc-4-(aminomethyl)piperidine) using powerful reducing agents like lithium aluminum hydride (LAH) or catalytic hydrogenation. This amine serves as a crucial nucleophile for building ureas, amides, and sulfonamides, or for direct installation into larger molecules.
- **Hydrolysis to Carboxylic Acids:** Under either acidic or basic conditions, the nitrile can be hydrolyzed to the corresponding carboxylic acid. This transformation is fundamental for subsequent amide bond-forming reactions, a cornerstone of medicinal chemistry.

- Formation of Tetrazoles: Through [2+3] cycloaddition reactions with an azide source (e.g., sodium azide), the nitrile is converted into a tetrazole ring. Tetrazoles are widely used as bioisosteres for carboxylic acids, often improving metabolic stability and pharmacokinetic properties.

This intermediate has been instrumental in the synthesis of inhibitors for targets like Glycine Transporter 1 (GlyT1) and various protein kinases, highlighting its importance in developing treatments for neurological disorders and cancer.[\[3\]](#)[\[6\]](#)[\[15\]](#)

Conclusion

1-Boc-4-cyanopiperidine is far more than a simple chemical reagent; it is a strategic enabler of pharmaceutical innovation.[\[1\]](#) Its well-defined structure provides a robust and predictable platform for chemical synthesis, allowing for the efficient construction of diverse molecular libraries and targeted drug candidates. The combination of a stable protecting group and a highly versatile functional handle ensures its continued relevance and widespread use in research and development laboratories worldwide. A thorough understanding of its properties, synthesis, and reactivity is essential for any scientist engaged in the pursuit of novel therapeutics.

References

- LookChem. (2026, January 6). The Role of **1-Boc-4-cyanopiperidine** in Modern Pharmaceutical Synthesis. [\[Link\]](#)
- PrepChem.com. (n.d.). Synthesis of 1-tert-butyloxycarbonyl-4-cyanopiperidine.
- LookChem. (n.d.). The Chemistry of **1-Boc-4-cyanopiperidine**: A Versatile Building Block.
- ChemBK. (2024, April 9). **1-Boc-4-cyanopiperidine** - Physico-chemical Properties. [\[Link\]](#)
- LookChem. (n.d.). Ensuring Purity and Stability: The Importance of Quality **1-Boc-4-cyanopiperidine**.
- Google Patents. (n.d.). US20170369442A1 - Method for preparing 4-cyanopiperidine hydrochloride.
- Policija. (n.d.). ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine (C₁₆H₂₄N₂O₂).
- Synthonix, Inc. (n.d.). 91419-52-2 | **1-Boc-4-cyanopiperidine**.
- Center for Forensic Science Research and Education. (2024, June). Sentinel Snapshot: Precursors and Intermediates Identified in Fentanyl Tablets and Powders. [\[Link\]](#)
- Chemdad. (n.d.). **1-Boc-4-cyanopiperidine**.
- Google Patents. (n.d.). CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine.
- National Institute of Standards and Technology. (n.d.). Piperidine. NIST Chemistry WebBook.

- Wikipedia. (n.d.). 1-Boc-4-AP.

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Sources

- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Buy 1-Boc-4-cyanopiperidine | 91419-52-2 [smolecule.com]
- 4. Page loading... [wap.guidechem.com]
- 5. echemi.com [echemi.com]
- 6. 1-Boc-4-cyanopiperidine | 91419-52-2 [chemicalbook.com]
- 7. chembk.com [chembk.com]
- 8. chemimpex.com [chemimpex.com]
- 9. Piperidine [webbook.nist.gov]
- 10. 1-Boc-4-cyanopiperidine synthesis - chemicalbook [chemicalbook.com]
- 11. US20170369442A1 - Method for preparing 4-cyanopiperidine hydrochloride - Google Patents [patents.google.com]
- 12. prepchem.com [prepchem.com]
- 13. nbinno.com [nbinno.com]
- 14. 1-Boc-4-cyanopiperidine(91419-52-2) 1H NMR spectrum [chemicalbook.com]
- 15. 1-Boc-4-cyanopiperidine Five Chongqing Chemdad Co. , Ltd [chemdad.com]
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